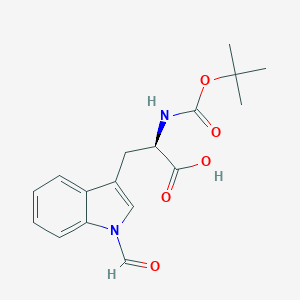

Boc-D-Trp(For)-OH

Vue d'ensemble

Description

Boc-D-Trp(For)-OH, also known as N-tert-butoxycarbonyl-D-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a formyl (For) protecting group on the indole nitrogen, which makes it particularly useful in solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Trp(For)-OH typically involves the protection of the amino and indole groups of D-tryptophan. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The indole nitrogen is then protected using formic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often involve mild temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-D-Trp(For)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and For protecting groups using acids like trifluoroacetic acid (TFA) or bases like piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal; piperidine in dimethylformamide (DMF) for For removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

Major Products

Deprotection: D-tryptophan.

Coupling: Peptides with D-tryptophan residues.

Applications De Recherche Scientifique

Peptide Synthesis

Overview

Boc-D-Trp(For)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its protective Boc group allows for selective coupling reactions while maintaining the integrity of the tryptophan side chain.

Key Features

- High Purity and Yield: The compound facilitates the formation of complex peptide chains with minimal side reactions, leading to high-purity products.

- Versatility: It can be incorporated into various peptide sequences, making it valuable for synthesizing therapeutic peptides.

Case Study: Synthesis of Cyclic Peptides

In studies involving cyclic gonadotropin-releasing hormone (GnRH) antagonists, this compound was successfully utilized to introduce tryptophan residues into cyclic structures. This incorporation enhanced the stability and biological activity of the peptides .

Drug Development

Overview

this compound is significant in the pharmaceutical industry, particularly for developing compounds targeting neurological disorders.

Applications

- Incorporation into Drug Candidates: The compound enables researchers to integrate tryptophan derivatives into drug formulations, enhancing their pharmacological profiles.

- Targeting Mechanisms: Tryptophan derivatives are known for their roles in neurotransmission and can mimic natural signaling molecules.

Case Study: Neurological Drug Candidates

Research has demonstrated that peptides containing this compound exhibit improved binding affinities to neurotransmitter receptors, potentially leading to more effective treatments for conditions like depression and anxiety .

Bioconjugation

Overview

Bioconjugation involves attaching biomolecules to other entities to enhance therapeutic efficacy. This compound serves as a crucial component in this process.

Applications

- Targeted Drug Delivery: The compound can be used to create conjugates that deliver drugs specifically to diseased tissues, minimizing side effects.

- Enhancing Specificity: By modifying biomolecules with this compound, researchers can improve the selectivity and effectiveness of therapeutic agents.

Protein Engineering

Overview

In protein engineering, this compound is employed to modify proteins for enhanced stability and functionality.

Applications

- Stability Improvement: The incorporation of this compound into protein structures can increase resistance to proteolytic degradation.

- Functional Modifications: This compound allows researchers to tailor protein properties for specific applications in therapeutics and diagnostics.

Case Study: Therapeutic Protein Development

Studies have shown that proteins engineered with this compound demonstrate improved activity and stability, making them suitable candidates for therapeutic use .

Mécanisme D'action

The mechanism of action of Boc-D-Trp(For)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and For groups protect the reactive sites of D-tryptophan, allowing for selective reactions at other functional groups. Upon deprotection, the free amino and indole groups can participate in further chemical reactions, facilitating the formation of peptide bonds and other modifications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-D-Trp(For)-OH: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Boc-L-Trp(For)-OH: The L-isomer of Boc-D-Trp(For)-OH.

Fmoc-L-Trp(For)-OH: The L-isomer with an Fmoc protecting group.

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and ease of handling during peptide synthesis. The D-isomer of tryptophan also offers distinct stereochemical properties compared to its L-counterpart, making it valuable in the synthesis of peptides with specific biological activities.

Activité Biologique

Boc-D-Trp(For)-OH, also known as Boc-D-Tryptophan(For)-OH, is a derivative of the amino acid tryptophan that has garnered interest due to its potential biological activities, particularly in neuropharmacology and as a building block in peptide synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group on the amino group and a formyl (For) group attached to the indole side chain. This structure enhances its stability and solubility, making it suitable for various synthetic applications.

Biological Activity

Neurotransmitter Release

this compound has been shown to stimulate the release of neurotransmitters. Research indicates that it can enhance the secretion of serotonin and other excitatory amino acids, which are crucial for various neurological functions, including mood regulation and cognitive processes .

Peptide Synthesis

Due to its unique structure, this compound is utilized in the synthesis of bioactive peptides. It serves as an important building block in creating compounds that mimic natural peptides involved in physiological processes such as pain modulation and hormone regulation .

Case Studies

-

Study on Neuropharmacological Effects

A study investigated the effects of this compound on serotonin release in vitro. The results demonstrated a significant increase in serotonin levels upon administration of this compound compared to control groups, suggesting its potential as an anxiolytic agent . -

Synthesis of Peptide Analogues

Researchers synthesized several peptide analogues incorporating this compound to evaluate their biological activity. The findings indicated that these analogues exhibited enhanced binding affinity to specific receptors involved in neurotransmission, thereby highlighting the compound's role in drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Variations in the substituents on the indole ring and modifications of the amino acid backbone have been explored to enhance biological activity.

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | None | Increased neurotransmitter release |

| Boc-D-Trp(Alkyl)-OH | Alkyl substitution | Enhanced receptor binding affinity |

| Boc-D-Trp(Acyl)-OH | Acyl substitution | Improved metabolic stability |

Propriétés

IUPAC Name |

(2R)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXHBYFWSOYYTR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427409 | |

| Record name | Boc-D-Trp(For)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64905-10-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-formyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64905-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Trp(For)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.